4-[(2R)-2-chloropropanamido]benzamide
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Overview
Description
“4-[[(2R)-2-chloropropanoyl]amino]benzamide” is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66. It contains a total of 45 bonds, including 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amide (aromatic), 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “4-[[(2R)-2-chloropropanoyl]amino]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient, offering several advantages such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .Molecular Structure Analysis
The molecular structure of “4-[[(2R)-2-chloropropanoyl]amino]benzamide” is characterized by a planar amide group, which contributes to its polar nature and allows for hydrogen bonding . This structure is responsible for its physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis
The chemical reactions involving “4-[[(2R)-2-chloropropanoyl]amino]benzamide” are primarily based on the reactivity of the amide group. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis
Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .Scientific Research Applications
Melanoma Cytotoxicity
4-[[(2R)-2-chloropropanoyl]amino]benzamide derivatives have been explored for their potential in targeted drug delivery for melanoma treatment. Radioiodinated benzamides, with structural similarities to 4-[[(2R)-2-chloropropanoyl]amino]benzamide, have shown selective uptake in melanotic melanoma cells and have been used for scintigraphic imaging. The conjugation of benzamide derivatives with cytostatics like chlorambucil has led to compounds demonstrating enhanced efficacy against melanoma cells compared to the parent compound. This approach supports the concept of selective, benzamide-mediated in vivo delivery of cytostatics to melanoma cells, highlighting a promising avenue for targeted cancer therapy (Wolf et al., 2004).
Enaminone Anticonvulsant Activity
Enaminones derived from benzamides, including compounds structurally related to 4-[[(2R)-2-chloropropanoyl]amino]benzamide, have been investigated for their anticonvulsant properties. These studies have contributed to understanding the structure-activity relationship in the development of new anticonvulsant agents. The research on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs has provided insights into their efficacy against seizures, offering a pathway for the development of safer anticonvulsant medications (Scott et al., 1993).
Antihypertensive Activity
Compounds structurally akin to 4-[[(2R)-2-chloropropanoyl]amino]benzamide have shown promise in the development of antihypertensive medications. The synthesis and study of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans reveal the potential of benzamide derivatives in treating hypertension, showcasing the importance of exploring these compounds for therapeutic applications (Cassidy et al., 1992).
Molecular Imaging and Drug Delivery
Benzamide derivatives have been utilized in molecular imaging and as carriers for cytotoxic agents and radioisotopes, demonstrating their versatility beyond traditional therapeutic applications. This includes the use of benzamides in imaging melanoma and melanoma metastases, highlighting their role in improving diagnostic accuracy and potential in targeted therapy delivery. The exploration of benzamide-based compounds for molecular imaging and as enzyme inhibitors further emphasizes their broad applicability in scientific research (Oltmanns et al., 2009).
Mechanism of Action
While the specific mechanism of action for “4-[[(2R)-2-chloropropanoyl]amino]benzamide” is not explicitly mentioned in the search results, amides in general are known to be involved in a variety of biological processes. For instance, some amides have been used in the pharmaceutical industry, attached to as many as 65% of drug molecules .
Safety and Hazards
While specific safety data for “4-[[(2R)-2-chloropropanoyl]amino]benzamide” was not found, general safety measures for handling amides include avoiding food, drug, pesticide or biocidal product use, and ensuring proper ventilation . In case of exposure, it is recommended to wash off immediately with plenty of water and seek medical attention .
Future Directions
Given the wide use of benzamides in various industries and their role as intermediate products in the synthesis of therapeutic agents, the development of new synthetic methods for these compounds can be of considerable importance . Future research may focus on improving the efficiency and environmental friendliness of these synthesis methods.
Properties
IUPAC Name |
4-[[(2R)-2-chloropropanoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-7(3-5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHRSUFQPFFIK-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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